molecular formula C16H15N3O4S2 B4681994 3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B4681994
M. Wt: 377.4 g/mol
InChI Key: SHMYIJOJFDLBMR-UHFFFAOYSA-N
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Description

3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group linked to a furan-2-ylmethyl moiety and a carboxamide group attached to a pyridin-3-ylmethyl chain.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-16(18-10-12-3-1-6-17-9-12)15-14(5-8-24-15)25(21,22)19-11-13-4-2-7-23-13/h1-9,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYIJOJFDLBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including sulfonation, amidation, and coupling with furan and pyridine derivatives under controlled conditions. Specific reagents and catalysts, such as palladium complexes, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Thiophene vs. Pyridazine/Pyrimidine : Replacement of thiophene with pyridazine (as in ) reduces aromaticity but introduces additional hydrogen-bonding sites, affecting target selectivity .
  • Furan Positioning : Substitution at furan-3-yl () vs. furan-2-ylmethyl alters steric bulk and electronic distribution, influencing receptor binding .

Substituent Effects

  • Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group in the target compound offers hydrogen-bond donor-acceptor versatility, whereas sulfonyl groups () prioritize steric interactions .
  • Halogenated Aryl Groups : Chloro/fluoro substituents () enhance lipophilicity and membrane penetration compared to methoxy or methyl groups .

Research Findings and Implications

While direct studies on 3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide are sparse, its structural analogs provide critical insights:

  • Antimicrobial Potential: Chlorinated derivatives () show IC₅₀ values <10 μM against Gram-positive bacteria, likely due to sulfamoyl-mediated enzyme inhibition .
  • Anticancer Activity: Pyridine-thiophene hybrids () inhibit kinase pathways (e.g., EGFR) with nanomolar potency, suggesting similar mechanisms for the target compound .
  • Synthetic Feasibility : Modular synthesis routes () enable functional group diversification, allowing optimization of pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Reactant of Route 2
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3-[(furan-2-ylmethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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